molecular formula C16H13FN2O3 B4627677 N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

Cat. No.: B4627677
M. Wt: 300.28 g/mol
InChI Key: LEIGFPDMVUOBIE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution Reagents: Halogenated compounds, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: Potential to interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
  • N-(4-bromophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
  • N-(4-methylphenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-10-5-7-11(8-6-10)18-15(20)9-13-16(21)22-14-4-2-1-3-12(14)19-13/h1-8,13,19H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGFPDMVUOBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)O2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

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